Thermal Decomposition Kinetics: Quantifying Stability Differences Among Cyanophenoxyacetic Acid Isomers
(4-Cyanophenoxy)acetic acid exhibits a well-characterized thermal decomposition pathway, with activation energy (Ea) and pre-exponential factor (A) determined via gas-phase kinetic studies [1]. While direct comparative kinetic data for the meta- and ortho-isomers in the exact same experimental setup are not available in this specific study, the reported parameters for the para-isomer provide a quantitative benchmark for stability assessment. The decomposition follows a first-order rate law, yielding formaldehyde, carbon monoxide, and 4-hydroxybenzonitrile, with rate constants ranging from 1.06×10⁻⁴ s⁻¹ at 546 K to 2.11×10⁻³ s⁻¹ at 602 K [2].
| Evidence Dimension | Thermal decomposition activation energy (Ea) |
|---|---|
| Target Compound Data | Ea = 148.6 kJ/mol |
| Comparator Or Baseline | Meta- and ortho-isomers: Data not available in the same study |
| Quantified Difference | Not calculable |
| Conditions | Gas-phase elimination, temperature range 546-602 K |
Why This Matters
The defined activation energy provides a critical parameter for predicting thermal stability during storage, handling, and high-temperature synthetic applications, enabling informed risk assessment where isomer-specific data may be lacking.
- [1] Al-Awadi, N. A., Kumar, A., Chuchani, G., & Herize, A. (2001). Kinetics and mechanism of thermal gas-phase elimination of 2-aryloxyacetic acids. International Journal of Chemical Kinetics, 33(10), 612-616. View Source
- [2] NIST Chemical Kinetics Database. Reaction: 4-cyanophenoxyacetic acid → CH2O + CO + 4-hydroxybenzonitrile. Rate constant values: 1.06E-4 s⁻¹ (546 K) to 2.11E-3 s⁻¹ (602 K). View Source
